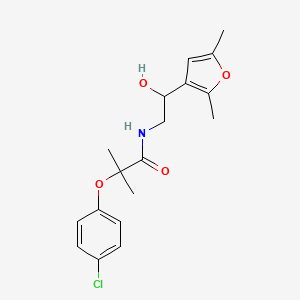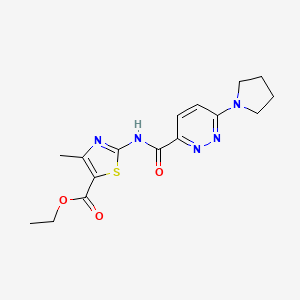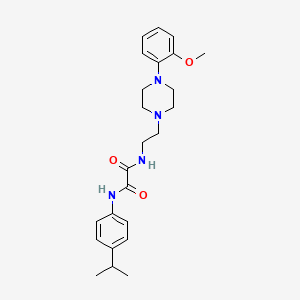
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, also known as FPUMP, is a potent and selective inhibitor of the dopamine transporter (DAT). It has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders, including cocaine addiction, attention deficit hyperactivity disorder (ADHD), and depression.
作用机制
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea acts as a competitive inhibitor of DAT, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in increased dopamine levels in the synaptic cleft, leading to enhanced dopaminergic signaling and subsequent changes in behavior and cognition.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. It has also been shown to reduce cocaine self-administration and relapse in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is its high selectivity for DAT, which allows for specific manipulation of dopaminergic signaling without affecting other neurotransmitter systems. However, its potency and selectivity also pose challenges for dosing and administration in animal models, and its effects may vary depending on the specific experimental paradigm.
未来方向
There are several areas of future research that could be explored with 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, including:
1. Investigating its potential therapeutic use in the treatment of neuropsychiatric disorders, such as cocaine addiction and ADHD.
2. Examining its effects on other neurotransmitter systems and their interactions with dopaminergic signaling.
3. Developing more selective and potent DAT inhibitors based on the structure of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea.
4. Studying the long-term effects of 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea on behavior and cognition in animal models and humans.
5. Exploring its potential use as a research tool in other areas of neuroscience, such as the study of motivation and decision-making.
In conclusion, 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a potent and selective inhibitor of DAT that has been extensively studied for its potential use in the treatment of various neuropsychiatric disorders. Its mechanism of action involves blocking dopamine reuptake in the brain, leading to increased dopamine levels and subsequent changes in behavior and cognition. While it has several advantages as a research tool, its potency and selectivity also pose challenges for dosing and administration in animal models. There are several areas of future research that could be explored with 1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea, including investigating its therapeutic potential and developing more selective and potent DAT inhibitors.
合成方法
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 2-bromo-1-phenylpyrrolidine, followed by the addition of methyl isocyanate and subsequent purification steps.
科学研究应用
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been widely used as a research tool to study the role of dopamine in various physiological and pathological processes. It has been shown to block dopamine reuptake in the brain, leading to increased dopamine levels and subsequent changes in behavior and cognition.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-14-8-10-15(11-9-14)21-18(23)20-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXKHDNQKFRYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2661285.png)
![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)

methanone](/img/structure/B2661291.png)
![N-(4-bromophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661292.png)


![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone](/img/structure/B2661298.png)
![ethyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate](/img/structure/B2661300.png)

![Bicyclo[2.2.1]hept-5-en-2-yl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2661307.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2661308.png)